molecular formula C8H15BrO B3054391 2-Octanone, 8-bromo- CAS No. 60099-86-7

2-Octanone, 8-bromo-

Cat. No. B3054391
CAS RN: 60099-86-7
M. Wt: 207.11 g/mol
InChI Key: WGZAECCGCXUTDD-UHFFFAOYSA-N
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Description

“2-Octanone, 8-bromo-” is a chemical compound. It is a derivative of 2-Octanone, which is an organic compound with the formula CH3C(O)C6H13 . 2-Octanone is a colorless volatile liquid that is produced commercially for use in the fragrance industry . It is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene .


Synthesis Analysis

2-Octanone is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene . 8-Bromo-1-octanol, a related compound, has been used in the preparation of polymerizable ligand, required for the synthesis of quantum dot-labelled polymer beads .


Molecular Structure Analysis

The molecular formula of 2-Octanone is C8H16O . The molecular weight is 128.2120 . The structure of 2-Octanone is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of 8-Bromo-2-octanone is C8H15BrO .


Physical And Chemical Properties Analysis

2-Octanone is a colorless volatile liquid . It has a density of 0.820 g/cm3 at 20 °C . The melting point is -16 °C , and the boiling point is 172–173 °C .

Safety and Hazards

2-Octanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

8-bromooctan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZAECCGCXUTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505884
Record name 8-Bromooctan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60099-86-7
Record name 8-Bromooctan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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